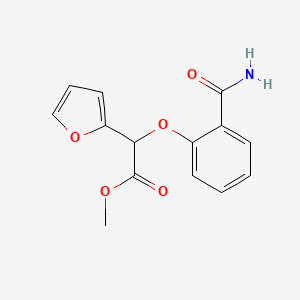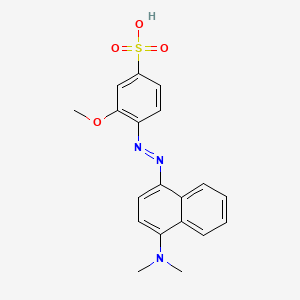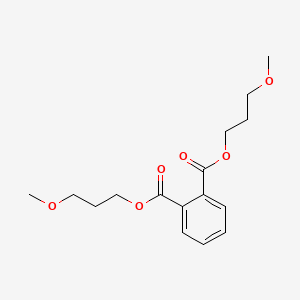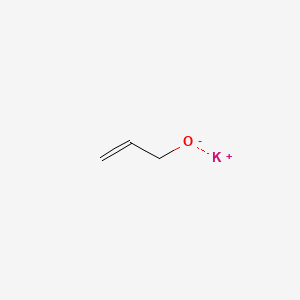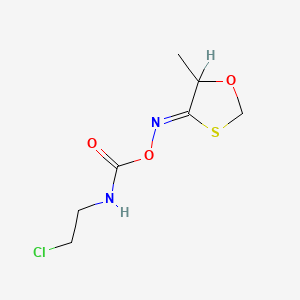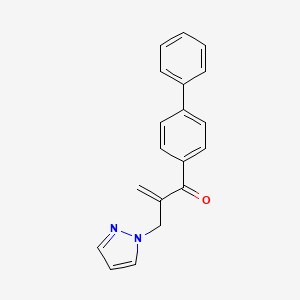
2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
The compound is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activities.
Biology
In biological research, chalcones and their derivatives are studied for their anti-inflammatory, antioxidant, and anticancer properties.
Medicine
The compound and its derivatives may be explored for their potential therapeutic applications, including as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The biological activity of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- is often attributed to its ability to interact with various molecular targets. These interactions can include binding to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound with a similar structure but without the pyrazole moiety.
Flavonoids: A class of compounds with similar structural features and biological activities.
Curcumin: A natural compound with a similar diketone structure and known for its anti-inflammatory and antioxidant properties.
Uniqueness
The presence of the pyrazole moiety in 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-pyrazol-1-ylmethyl)- distinguishes it from other chalcones and flavonoids, potentially enhancing its biological activity and specificity for certain molecular targets.
特性
CAS番号 |
108664-42-2 |
|---|---|
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC名 |
1-(4-phenylphenyl)-2-(pyrazol-1-ylmethyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H16N2O/c1-15(14-21-13-5-12-20-21)19(22)18-10-8-17(9-11-18)16-6-3-2-4-7-16/h2-13H,1,14H2 |
InChIキー |
TZDGDIOSNUETMK-UHFFFAOYSA-N |
正規SMILES |
C=C(CN1C=CC=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


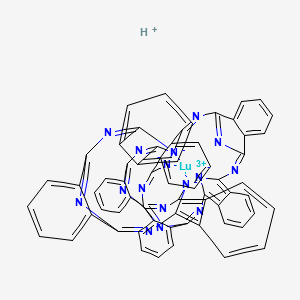
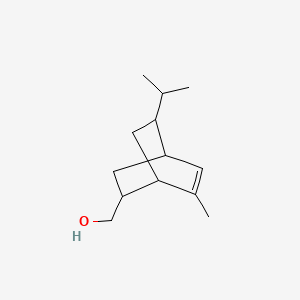
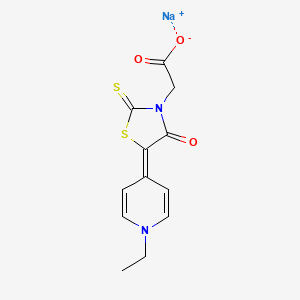
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)

![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
